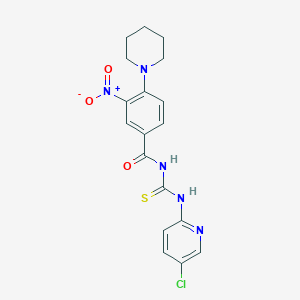

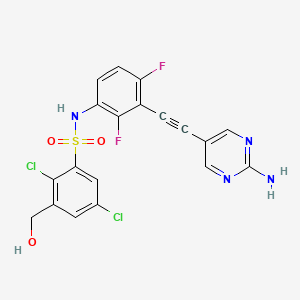

5-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a novel antithrombotic agent . It is currently under clinical development for the prevention and treatment of thromboembolic diseases .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . Another source mentions a process starting from 5-chlorothiophene-2-carbonyl chloride .Molecular Structure Analysis

The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis

The X-ray crystal structure of the compound in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Physical And Chemical Properties Analysis

The compound has good oral bioavailability and high potency . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of these properties .科学的研究の応用

Synthesis and Characterization

The compound has been extensively studied for its potential in synthesizing novel sulfonamide derivatives with various pharmacological applications. For example, Ghorab et al. (2015) synthesized sulfonamide derivatives to screen for anticancer activity against breast and colon cancer cell lines, highlighting the versatility of sulfonamide synthons in drug development. This research demonstrates the potential of 5-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide derivatives in creating compounds with significant cytotoxic activities (Ghorab, M., Alsaid, M., Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).

Catalysis in Chemical Synthesis

The compound and its derivatives have been explored as catalysts or key intermediates in chemical reactions. O. Goli-Jolodar, F. Shirini, and M. Seddighi (2016) introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions, illustrating the role of sulfonamide-based compounds in enhancing the efficiency of chemical syntheses (Goli-Jolodar, O., Shirini, F., & Seddighi, M., 2016).

Antimicrobial and Antitubercular Activities

Marvadi et al. (2019) synthesized and evaluated 5-chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines as dual inhibitors of Mycobacterium tuberculosis and influenza virus. This study underscores the potential of sulfonamide derivatives in addressing co-infections and multi-drug-resistant bacterial strains, offering insights into the therapeutic applications against tuberculosis and influenza (Marvadi, S. K., Krishna, V. S., Sinegubova, E., et al., 2019).

Anticancer Activity

Research into sulfonamide derivatives continues to reveal their potential in cancer treatment. N. Ahmed, K. O. Badahdah, and H. M. Qassar (2017) reported the synthesis of novel quinoline bearing sulfonamide derivatives with significant cytotoxic activity against the MCF7 cell line, suggesting the utility of these compounds in developing targeted cancer therapies (Ahmed, N., Badahdah, K. O., & Qassar, H. M., 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-chloro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3S2/c1-2-9-19-13-5-4-12(10-11(13)3-7-15(19)20)18-24(21,22)16-8-6-14(17)23-16/h4-6,8,10,18H,2-3,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDFTTBPLBGDIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2653053.png)

![(Z)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2653055.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2653056.png)

![1-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2653057.png)

![7-Bromo-3,3-dimethyl-2,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2653059.png)

![methyl (4-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)phenyl)carbamate](/img/structure/B2653061.png)

![2-Chloro-1-(6-oxa-2-azaspiro[4.5]dec-8-en-2-yl)ethanone](/img/structure/B2653067.png)